2-(Benzo[d]isoxazol-5-yl)propan-1-amine is a compound characterized by its unique structure, which includes a benzo[d]isoxazole moiety attached to a propan-1-amine chain. This compound falls under the category of heterocyclic compounds, specifically those containing both benzene and isoxazole rings. The benzo[d]isoxazole structure is known for its diverse biological activities, making it of interest in medicinal chemistry and pharmaceutical applications.
The compound can be sourced from various chemical suppliers and is classified primarily as an organic compound with potential applications in drug development due to its biological activity. It belongs to the broader class of isoxazole derivatives, which are often explored for their pharmacological properties.
The synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine typically involves several key steps:
One potential synthetic route involves the condensation of benzo[d]isoxazole derivatives with propan-1-amine under acidic or basic conditions, facilitating the formation of the desired amine product.
The molecular formula for 2-(Benzo[d]isoxazol-5-yl)propan-1-amine is .
Property | Data |
---|---|
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-(Benzo[d]isoxazol-5-yl)propan-1-amine |
InChI Key | VCLYZCHUFJXTOC-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC2=C(C=C1)C=NO2)N |
The structure features a propanamine backbone connected to a benzo[d]isoxazole ring, contributing to its unique chemical properties.
2-(Benzo[d]isoxazol-5-yl)propan-1-amine can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 2-(Benzo[d]isoxazol-5-yl)propan-1-amine involves its interaction with specific biological targets, such as enzymes or receptors within cells. This interaction may modulate biochemical pathways, leading to various pharmacological effects:
Research into the precise molecular targets and pathways is ongoing to elucidate its full therapeutic potential.
The physical properties of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications.
2-(Benzo[d]isoxazol-5-yl)propan-1-amine has several notable applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: